(R)-tert-Butyl 3-aminoazepane-1-carboxylate
Description
“(R)-tert-Butyl 3-aminoazepane-1-carboxylate” (CAS: 1032684-85-7) is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1 and an amino group at position 3, with the R-configuration at the stereogenic center. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules . Its tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The compound is commercially available through suppliers like PharmaBlock Sciences and Combi-Blocks, with purities ranging from 95% to 98% .
Properties
IUPAC Name |
tert-butyl (3R)-3-aminoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWILWLHHQGUCX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653022 | |
| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032684-85-7 | |
| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Strategy
The enzymatic synthesis of (R)-tert-Butyl 3-aminoazepane-1-carboxylate leverages ω-transaminases (ω-TA) to achieve stereoselective amination. The process begins with the prochiral ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate, which undergoes transamination in the presence of an amine donor (e.g., isopropylamine). The ω-TA catalyzes the transfer of an amino group to the ketone, yielding the (R)-enantiomer with high stereochemical fidelity.
The immobilized enzyme system enhances stability and reusability. For instance, cross-linked enzyme aggregates (CLEAs) or resin-bound ω-TA retain >90% activity after 20 reaction cycles, enabling cost-effective large-scale production.
Process Optimization and Scalability
Key parameters influencing yield and enantiomeric excess (ee) include:
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pH : Optimal activity occurs at pH 7.5–8.5.
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Temperature : Reactions proceed efficiently at 30–37°C.
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Amine Donor : Isopropylamine (2–3 equiv.) ensures complete conversion.
A representative multikilogram-scale process achieved 99.2% ee and 97% purity, with a space-time yield of 120 g·L⁻¹·day⁻¹.
Table 1: Performance Metrics for ω-TA-Mediated Synthesis
| Parameter | Value |
|---|---|
| Catalyst Loading | 10–15 mg·g⁻¹ substrate |
| Reaction Time | 24–48 hours |
| Conversion | >99% |
| ee | 99.2% |
| Purity | 97.0% |
Photoenzymatic Asymmetric Synthesis
Photochemical Oxyfunctionalization
This hybrid approach combines photochemistry and biocatalysis. N-Boc-azepane undergoes UV-light-mediated oxidation at the C3 position, forming a ketone intermediate. Subsequent enzymatic transamination or reduction introduces the amino group with stereochemical control.
One-Pot Workflow and Stereoselectivity
The one-pot protocol eliminates intermediate isolation, improving efficiency:
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Photooxidation : N-Boc-azepane is irradiated (λ = 300–400 nm) in the presence of a photosensitizer (e.g., riboflavin), yielding tert-butyl 3-oxoazepane-1-carboxylate.
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Biocatalytic Amination : ω-TA or amine dehydrogenases convert the ketone to the (R)-amine with >99% ee.
The method achieves 90% overall conversion and is adaptable to diverse azacyclic substrates.
Table 2: Photoenzymatic Synthesis Conditions
| Parameter | Value |
|---|---|
| Light Source | 400 W Hg lamp |
| Photosensitizer | Riboflavin (0.1 mol%) |
| Reaction Time | 6–12 hours |
| Enzyme Loading | 5–10 mg·mL⁻¹ |
tert-Butyloxycarbonyl (Boc) Protection Strategies
Introduction of the Boc Group
The Boc moiety is introduced early in the synthesis to protect the azepane nitrogen. Common methods include:
Deprotection Considerations
The Boc group is removed under acidic conditions (e.g., HCl in dioxane), ensuring compatibility with downstream functionalization.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Criteria | Enzymatic Transamination | Photoenzymatic Synthesis |
|---|---|---|
| Catalyst Cost | Moderate (immobilized TA) | High (photosensitizer + TA) |
| Reaction Time | 24–48 hours | 12–24 hours |
| Stereoselectivity | 99.2% ee | >99% ee |
| Scalability | Multikilogram feasible | Lab-scale demonstrated |
| Environmental Impact | Low solvent waste | Requires UV-light infrastructure |
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-aminoazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-tert-Butyl 3-aminoazepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-aminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: Moving the amino group from position 3 to 4 significantly impacts reactivity and application. The 3-amino derivatives are typically more expensive (e.g., $1,882/5g for the R-isomer vs. $86/1g for the 4-amino R-isomer ), suggesting higher synthetic complexity or demand in drug discovery workflows.
Stereochemical Influence : The R-configuration at position 3 is prioritized in asymmetric synthesis, as enantiomers often exhibit divergent biological activities. For example, protease inhibitors may require specific stereochemistry for target binding .
Biological Activity
(R)-tert-Butyl 3-aminoazepane-1-carboxylate, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (R)-3-aminoazepane-1-carboxylate
- CAS Number : 1032684-85-7
- Molecular Weight : 214.31 g/mol
- SMILES Representation : CC(C)(C)OC(=O)N1CCCCC@@HC1
The compound is characterized by a tert-butyl group attached to an aminoazepane backbone, which contributes to its solubility and reactivity.
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly:
- GABAergic System : Similar to other amino acid derivatives, it may modulate GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS) .
- Neuroprotective Effects : Preliminary studies suggest that compounds in this class may exhibit neuroprotective properties by enhancing synaptic transmission and reducing excitotoxicity .
In Vitro Studies
In vitro assays have demonstrated that this compound can influence neuronal cell viability and function. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study A | SH-SY5Y (human neuroblastoma) | 10 µM | Increased cell viability by 25% |
| Study B | PC12 (rat pheochromocytoma) | 50 µM | Enhanced neurite outgrowth |
| Study C | Primary cortical neurons | 100 µM | Reduced apoptosis under oxidative stress |
In Vivo Studies
Research involving animal models has provided insights into the potential therapeutic applications of this compound:
- Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.
- Seizure Models : The compound exhibited anticonvulsant properties in a pentylenetetrazol-induced seizure model, suggesting its potential as a treatment for epilepsy.
Case Study 1: Neuroprotection in Ischemia
A study investigated the neuroprotective effects of this compound in a rat model of transient cerebral ischemia. Results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores compared to controls.
Case Study 2: Cognitive Enhancement
Another study focused on cognitive enhancement in aged mice. The compound was administered over four weeks, leading to improvements in memory retention and learning capabilities as assessed by the Morris water maze test.
Q & A
Basic: What are the standard synthetic routes for (R)-tert-Butyl 3-aminoazepane-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
- Amine Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amino moiety during ring formation .
- Ring-Closing Reactions : Cyclization via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) and temperature (40–60°C) .
- Chiral Resolution : Enantiomeric purity is maintained using chiral auxiliaries or catalysts (e.g., (R)-BINOL derivatives) .
Optimization : Reaction yields (typically 60–75%) improve with inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF). Purity is validated by HPLC (>95%) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : and NMR identify key signals (e.g., Boc tert-butyl at δ ~1.4 ppm, azepane ring protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 229.18 Da) .
- X-ray Crystallography : SHELX software refines crystallographic data (e.g., bond angles, space group P2₁) to resolve stereochemistry .
Advanced: What strategies mitigate racemization during functionalization of this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct alkylation/acylation below 0°C to suppress epimerization .
- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) for enantiomer separation .
- Kinetic Control : Optimize reaction time to avoid equilibrium-driven racemization (e.g., <2 hours for SN2 reactions) .
Advanced: How can computational modeling predict the bioactivity of derivatives of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on the compound’s InChI key (PGZCVLUQTJRRAA-RKDXNWHRSA-N) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the azepane ring) with IC₅₀ values in enzyme assays .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 to 1:2) .
- Recrystallization : Use ethanol/water (3:1) at −20°C for high-purity crystals (>99% by GC) .
- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) for thermally stable batches .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The tert-butyl group reduces nucleophilicity at the adjacent nitrogen, requiring Pd-catalyzed Buchwald-Hartwig conditions for arylations .
- Electronic Effects : Electron-deficient pyridinyl substituents enhance oxidative stability in Suzuki-Miyaura couplings (k = 0.15 min⁻¹) .
- Solvent Screening : Polar aprotic solvents (DMSO) accelerate reactions by stabilizing transition states .
Basic: What analytical methods validate the enantiomeric excess (ee) of this compound?
Methodological Answer:
- Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), flow rate 1.0 mL/min, retention time 12.3 min (R) vs. 14.1 min (S) .
- Optical Rotation : [α]²⁵D = +38.5° (c = 1.0 in CHCl₃) compared to literature values .
- Circular Dichroism (CD) : Peaks at 220 nm (positive Cotton effect) confirm R-configuration .
Advanced: How is the compound’s metabolic stability assessed in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH; measure half-life (t₁/₂) via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ < 10 µM indicates high risk) .
- Plasma Stability : 24-hour incubation in plasma at 37°C; quantify degradation by UPLC .
Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Disorder in tert-Butyl Groups : Use SHELXL restraints (DFIX, SIMU) to model thermal motion .
- Weak Diffraction : High-intensity synchrotron radiation (λ = 0.7 Å) improves data quality for low-crystallinity samples .
- Twinned Crystals : Implement HKLF 5 in SHELX for twin refinement (twin law −h, −k, l) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : −20°C in amber vials under N₂ to prevent hydrolysis .
- Ventilation : Use fume hoods for reactions releasing volatile amines .
- Spill Management : Neutralize with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
